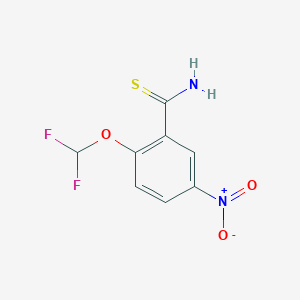
2-(Difluoromethoxy)-5-nitrobenzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-nitrobenzothioamide is an organic compound that features a benzene ring substituted with a difluoromethoxy group, a nitro group, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-nitrobenzothioamide typically involves multiple steps One common method starts with the nitration of a suitable benzene derivative to introduce the nitro groupFinally, the thioamide group is introduced via a reaction with a suitable thiol or thioamide precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-nitrobenzothioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The thioamide group can be oxidized to a sulfonamide.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: Conversion to sulfonamides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothioamides.
Scientific Research Applications
2-(Difluoromethoxy)-5-nitrobenzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-nitrobenzothioamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioamide group can form strong interactions with metal ions or proteins. These interactions can modulate biological pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)benzylamine
- 2-(Difluoromethoxy)ethyl acrylate
Uniqueness
2-(Difluoromethoxy)-5-nitrobenzothioamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a difluoromethoxy group and a nitro group makes it particularly interesting for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H6F2N2O3S |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C8H6F2N2O3S/c9-8(10)15-6-2-1-4(12(13)14)3-5(6)7(11)16/h1-3,8H,(H2,11,16) |
InChI Key |
NUXAWFBCHBBOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=S)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


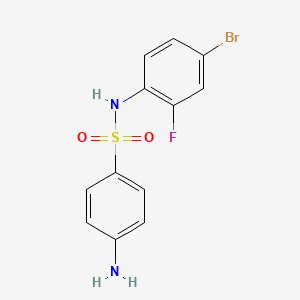
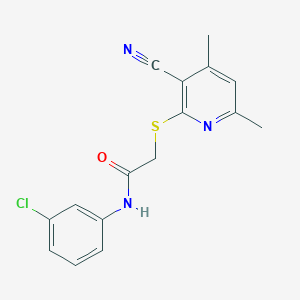
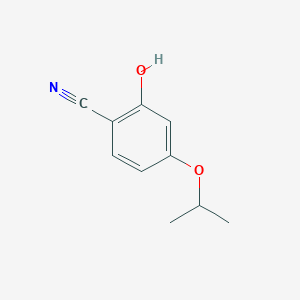
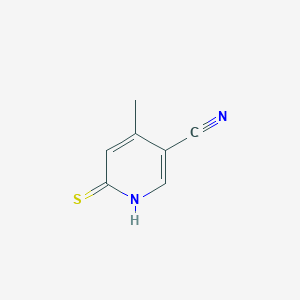
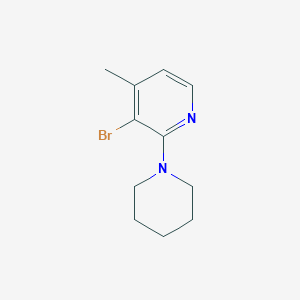
![5-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12997998.png)

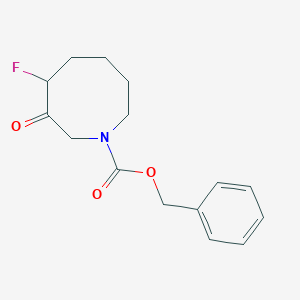
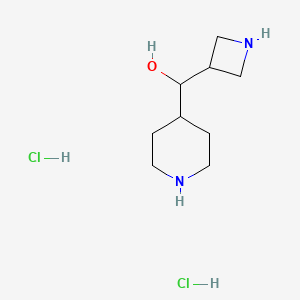
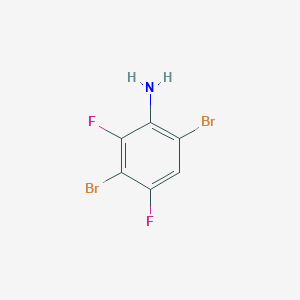
![(S)-7-Amino-7-methyl-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12998036.png)
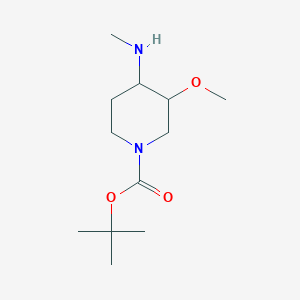
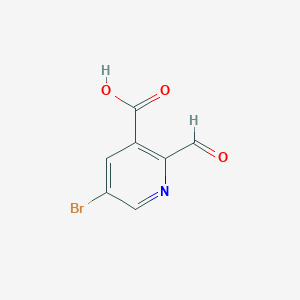
![tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12998045.png)
